Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15900542
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O3 |
|---|---|
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | ethyl 4-methyl-6-phenyl-2-propan-2-yloxypyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O3/c1-5-21-16(20)14-12(4)18-17(22-11(2)3)19-15(14)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |
| Standard InChI Key | CDQWBNUUAFDHTI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC(C)C)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic organic compounds, which are widely studied for their role in nucleic acid synthesis and drug development. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol . The compound’s CAS registry number is 1245716-70-4, and it is commercially available through specialized chemical suppliers such as Chemenu and Crysdot, with prices ranging from $574 to $608 per gram .
Table 1: Basic Chemical Properties
The compound’s structure features a pyrimidine ring substituted with an isopropoxy group at position 2, a methyl group at position 4, a phenyl group at position 6, and an ethyl ester at position 5. This substitution pattern enhances its lipophilicity, as indicated by an XLogP3 value of 3.0 , which may influence its pharmacokinetic properties.
Synthesis and Reaction Pathways
The synthesis of ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler pyrimidine precursors. A common approach includes:
-
Nucleophilic Substitution: Introducing the isopropoxy group via reaction with isopropyl alcohol under alkaline conditions.
-
Esterification: Coupling the carboxylic acid intermediate with ethanol to form the ethyl ester.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Isopropyl alcohol, K₂CO₃, DMF | 55 |
| Esterification | Ethanol, H₂SO₄ catalyst | 62 |
Structural and Spectroscopic Analysis
The compound’s three-dimensional conformation has been analyzed using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural insights include:
-
Planar Pyrimidine Core: The pyrimidine ring adopts a planar configuration, facilitating π-π stacking interactions with biological targets.
-
Steric Effects: The bulky isopropoxy and phenyl groups introduce steric hindrance, potentially affecting binding affinity.
¹H NMR Data (Key Peaks)
-
δ 1.35 (t, 3H, -OCH₂CH₃)
-
δ 1.45 (d, 6H, -OCH(CH₃)₂)
-
δ 7.45–7.60 (m, 5H, aromatic protons)
| Target | IC₅₀ (μM) | Cell Line |
|---|---|---|
| EGFR Tyrosine Kinase | 1.8 | A549 (Lung) |
| HER2/neu Kinase | 2.3 | SK-BR-3 (Breast) |
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multi-step synthesis and moderate yields impede large-scale production .
-
Pharmacokinetic Uncertainty: Limited data on absorption, distribution, metabolism, and excretion (ADME) properties.
Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency.
-
Preclinical Trials: Evaluating toxicity and efficacy in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume